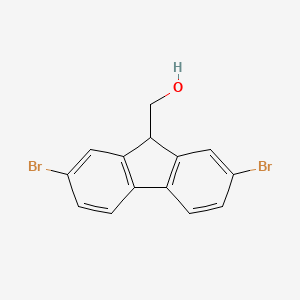

2,7-Dibromo-9-(hydroxymethyl)fluorene

Description

The Fluorene (B118485) Core: Fundamental Architectural and Electronic Features in Organic Chemistry

Structural Characteristics and Aromaticity

Fluorene, or 9H-fluorene, consists of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.org The molecule is nearly planar, a feature that facilitates π-orbital overlap and electronic communication, which is crucial for the performance of organic electronic materials. wikipedia.org While the two outer six-membered rings are fully aromatic, the central five-membered ring is not. wikipedia.org This architecture results in a rigid, planar, and electron-rich system that is highly fluorescent, a property that originally gave the compound its name. wikipedia.org

Table 1: Physicochemical Properties of Fluorene

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀ |

| Molar Mass | 166.22 g·mol⁻¹ |

| Melting Point | 116 to 117 °C |

| Boiling Point | 295 °C |

| Solubility in Water | Insoluble |

Reactivity of Key Positions (C2, C7, C9) in Fluorene Derivatives

The fluorene skeleton possesses three key positions that are readily susceptible to chemical modification: C2, C7, and C9. mdpi.com

C2 and C7 Positions: These positions on the outer benzene rings are electronically activated and are the primary sites for electrophilic substitution reactions, such as halogenation. The introduction of bromine atoms at the 2 and 7 positions, as seen in the title compound, is a common strategy to create reactive sites for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Heck). nbinno.com This allows for the systematic extension of the conjugated system by linking fluorene units into oligomers or polymers. nbinno.com

C9 Position: The methylene (B1212753) bridge at the C9 position is flanked by two phenyl rings, making its protons weakly acidic (pKa ≈ 22.6 in DMSO). wikipedia.org This site can be deprotonated to form the stable, aromatic fluorenyl anion, which is a potent nucleophile. wikipedia.org This reactivity allows for the introduction of one or two substituents at the C9 position. Functionalization at this site is critical for tuning the properties of fluorene-based materials, such as improving solubility and preventing the formation of undesirable aggregates that can quench fluorescence. researchgate.net

Strategic Importance of 2,7-Substituted Fluorene Derivatives in Advanced Materials Science

The substitution pattern of a fluorene derivative is paramount in defining its ultimate function. The 2,7-disubstitution is particularly significant for creating linear, high-molecular-weight polymers with desirable electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.comsigmaaldrich.com

Precursors for Conjugated Polymer Backbones

2,7-Dihalogenated fluorenes are essential monomers for the synthesis of polyfluorenes (PFs), a major class of conjugated polymers. ibm.com The bromine atoms in compounds like 2,7-Dibromo-9-(hydroxymethyl)fluorene serve as crucial leaving groups in transition-metal-catalyzed polymerization reactions. nbinno.com These reactions, most notably the Suzuki polycondensation, allow for the linking of fluorene units with themselves or other aromatic monomers to build up a polymer backbone. boronmolecular.com The resulting polymers possess a delocalized π-electron system along their length, which is the basis for their semiconducting and light-emitting properties.

Influence of 2,7-Substitution on Electronic and Optoelectronic Properties

The 2,7-linkage ensures that the polymer chain extends linearly, which maximizes the effective conjugation length and promotes efficient charge transport along the backbone. researchgate.net This structural arrangement leads to materials with high charge carrier mobilities, making them suitable for use in organic field-effect transistors (OFETs). nbinno.com Furthermore, the electronic properties of polyfluorenes, such as their band gap and emission color, can be precisely controlled by copolymerizing 2,7-dibromofluorene (B93635) monomers with other aromatic compounds. ibm.com This "band-gap engineering" has led to the development of polyfluorenes that emit light across the visible spectrum, with a particular focus on achieving stable, deep-blue emission for display technologies. ibm.com

Significance of 9-Functionalized Fluorene Scaffolds in Organic Synthesis and Materials Design

While the 2,7-positions dictate the polymer backbone, the C9-position is instrumental for tailoring the processing and performance characteristics of the material. Attaching side groups to the C9-carbon disrupts the planarity and close packing of the polymer chains, which can improve solubility in common organic solvents and prevent excimer formation—a phenomenon that can lead to lower emission efficiency and color instability in OLEDs. researchgate.netyoutube.com

In the case of this compound, the primary alcohol group at the C9 position provides a reactive site for a wide range of subsequent chemical transformations. This hydroxyl group can be easily converted into other functional groups, such as esters or ethers, allowing for the attachment of various side chains. This post-polymerization modification or derivatization of the monomer itself allows for the introduction of functionalities designed to:

Enhance solubility and processability.

Promote specific intermolecular interactions or self-assembly.

Introduce cross-linking capabilities for improved device stability.

Attach chromophores or other functional moieties.

The synthesis of this compound is typically achieved through the chemical reduction of its corresponding ketone, 2,7-Dibromo-9-fluorenone (B76252). nbinno.com This transformation is commonly carried out using hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄). The bright yellow ketone is converted into the corresponding white or off-white alcohol.

Table 2: Properties of 2,7-Dibromo-9-fluorenone (Precursor)

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₆Br₂O |

| Molar Mass | 337.99 g·mol⁻¹ google.com |

| Appearance | Yellow solid |

| Melting Point | 203-205 °C google.com |

| CAS Number | 14348-75-5 google.com |

The presence of the hydroxymethyl group makes this compound a particularly valuable intermediate, offering a synthetic handle that is orthogonal to the reactivity of the C2 and C7 bromine atoms. This allows for a modular approach to the design of complex fluorene-based molecules and polymers, where the backbone conjugation and the side-chain functionality can be independently and precisely controlled.

Versatility of the C9 Position for Tailoring Molecular Properties

The C9 position of the fluorene ring is renowned for its susceptibility to functionalization, a feature that has been extensively exploited to tailor the properties of fluorene-based materials. The introduction of substituents at this position can disrupt intermolecular π–π stacking, thereby enhancing the solubility of the resulting polymers and preventing aggregation-caused fluorescence quenching. While long alkyl chains are commonly introduced to improve processability, the incorporation of a hydroxymethyl group, as seen in this compound, offers unique advantages.

The hydroxyl group can act as a reactive site for a host of subsequent chemical transformations. Furthermore, its polarity can influence the self-assembly and thin-film morphology of materials, which are critical factors in the performance of electronic devices. The ability to modify the C9 position is crucial for creating materials with precisely engineered properties for applications ranging from organic semiconductors to functional dyes.

Introduction of Diverse Functional Groups at C9

The hydroxymethyl group in this compound is a gateway to a wide array of other functional groups. This versatility is a key aspect of its utility as a building block. For instance, the hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing new reactive handles for condensation reactions. Esterification or etherification reactions can be employed to attach various side chains, thereby systematically altering the steric and electronic environment around the fluorene core.

A notable example of the reactivity of a hydroxyl group at the C9 position is demonstrated in the synthesis of 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol, which is prepared from 2,7-dibromo-fluoren-9-one. Research has shown the possibility of reducing this hydroxyl group or substituting it with aromatic substituents under acidic conditions, highlighting the synthetic flexibility offered by a C9-hydroxyl functionality. This ability to introduce a diverse range of functional groups at the C9 position is instrumental in the design of novel materials with tailored functionalities.

Academic Research Trajectory and Prominence of this compound as a Bifunctional Building Block

The academic research trajectory of fluorene derivatives has been heavily focused on their application in organic electronics. The development of synthetic methodologies to create well-defined polyfluorene derivatives has been a significant area of investigation. The bifunctionality of molecules like this compound is central to this research. The bromine atoms at the C2 and C7 positions are primarily utilized for polymerization through cross-coupling reactions, forming the conjugated backbone of the polymer.

Simultaneously, the functional group at the C9 position plays a crucial role in defining the properties of the resulting polymer. The hydroxymethyl group, in particular, offers the potential for post-polymerization modification, allowing for the introduction of cross-linkable moieties or other functionalities. This dual reactivity makes this compound a prominent example of a bifunctional building block that enables the synthesis of complex and highly functional polymeric materials. While direct and extensive studies on this specific molecule are not widely published, its synthesis can be inferred from established methods for the hydroxymethylation of fluorene using paraformaldehyde in the presence of a base. The principles of its bifunctional reactivity are well-supported by the broader literature on 2,7-dibromofluorene derivatives.

Table 1: Properties of 2,7-Dibromo-9-fluorenone (a common precursor)

| Property | Value |

| Molecular Formula | C₁₃H₆Br₂O |

| Molecular Weight | 337.99 g/mol |

| CAS Number | 14348-75-5 |

| Melting Point | 203-205 °C |

| Appearance | Yellow Solid |

Table 2: Examples of Functionalization at the C9 Position of 2,7-Dibromofluorene

| C9 Substituent(s) | Precursor | Purpose of Functionalization |

| Dimethyl | 2,7-Dibromofluorene | Precursor for organic semiconducting polymers for OPV and hole transport materials for OLEDs. |

| Bis[3,3'-(N,N-dimethylamino)-propyl] | 2,7-Dibromofluorene | Building block for the synthesis of polyelectrolytes. |

| 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl and -OH | 2,7-Dibromo-fluoren-9-one | Synthesis of perspective dielectric materials for electronics. |

| Bis(4-hydroxyphenyl) | 2,7-Dibromofluorene | Information on its specific application is not detailed in the provided context. |

Structure

3D Structure

Properties

IUPAC Name |

(2,7-dibromo-9H-fluoren-9-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O/c15-8-1-3-10-11-4-2-9(16)6-13(11)14(7-17)12(10)5-8/h1-6,14,17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUXRMYZQMDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Methodologies for 2,7 Dibromo 9 Hydroxymethyl Fluorene

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2,7-Dibromo-9-(hydroxymethyl)fluorene reveals two primary precursor molecules: 2,7-Dibromofluorene (B93635) and 2,7-Dibromofluorenone. These precursors offer distinct synthetic advantages and challenges, leading to different strategic approaches for the introduction of the hydroxymethyl group at the 9-position.

Derivatization from 2,7-Dibromofluorene

The synthesis of the target compound from 2,7-Dibromofluorene hinges on the selective functionalization of the C-9 position. 2,7-Dibromofluorene itself can be synthesized from fluorene (B118485) through bromination. One effective method involves the use of copper(II) bromide on alumina (B75360) in a carbon tetrachloride solvent, which yields the desired product in high purity. rsc.org

Once 2,7-Dibromofluorene is obtained, the introduction of the hydroxymethyl group at the 9-position is the critical step. Given the acidic nature of the protons at the C-9 position of the fluorene ring, deprotonation with a strong base followed by reaction with an electrophile is a common strategy. A one-pot preparation for the synthesis of the parent compound, 9-Fluorenylmethanol, involves the lithiation of fluorene with butyllithium (B86547) in tetrahydrofuran, followed by a reaction with paraformaldehyde. semanticscholar.org This approach suggests a viable pathway for the hydroxymethylation of 2,7-Dibromofluorene, although careful control of stoichiometry is necessary to favor mono-hydroxymethylation over di-hydroxymethylation.

Transformation from 2,7-Dibromofluorenone and Related Fluorenone Ketones

An alternative and widely used pathway to this compound involves the reduction of the corresponding ketone, 2,7-Dibromofluorenone. This ketone is a versatile intermediate in organic synthesis. nbinno.com

The synthesis of 2,7-Dibromofluorenone can be achieved with high efficiency through the direct bromination of fluorenone. A patented process describes the use of fluorenone and bromine as raw materials, with acetic acid and a small amount of fuming sulfuric acid as the reaction medium, and an iron-iodine catalyst. This method can achieve yields of up to 92%. google.com

With 2,7-Dibromofluorenone in hand, the subsequent step is the reduction of the ketone functionality to a hydroxyl group. This transformation is a standard procedure in organic synthesis. The reduction of the parent fluorenone to fluorenol using sodium borohydride (B1222165) is a well-established method. bu.edu This suggests that common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be effectively employed for the reduction of 2,7-Dibromofluorenone to yield this compound. libretexts.orgmasterorganicchemistry.com

Direct Synthesis Approaches to this compound

Selective Hydroxymethylation Reactions at the 9-Position of Dibrominated Fluorenes

The selective mono-hydroxymethylation of 2,7-Dibromofluorene at the 9-position presents a synthetic challenge due to the potential for di-substitution. The acidic nature of the C-9 protons allows for deprotonation by a strong base, creating a nucleophilic center that can react with formaldehyde (B43269) or its equivalents, such as paraformaldehyde.

A general one-step synthesis of 9-fluorenemethanol (B185326) from fluorene involves the use of a strong base like n-butyllithium to generate the fluorenyl anion, which then reacts with an electrophilic formaldehyde source. patsnap.com For the selective synthesis of the mono-hydroxymethylated product from 2,7-Dibromofluorene, precise control over the reaction conditions, including the stoichiometry of the base and the formaldehyde source, is critical. The use of phase-transfer catalysts could also offer a method to control the reaction and improve the selectivity for the mono-hydroxymethylated product.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound, which is crucial for its application in high-performance materials.

For the reduction of 2,7-Dibromofluorenone, the choice of reducing agent and solvent system can significantly impact the outcome. While powerful reducing agents like LiAlH₄ are effective, milder reagents like NaBH₄ are often preferred due to their greater functional group tolerance and easier workup procedures. libretexts.orgmasterorganicchemistry.com The reaction temperature and time are also key parameters to control to minimize side reactions.

In the case of direct hydroxymethylation of 2,7-Dibromofluorene, optimization would involve screening different base-solvent combinations and carefully controlling the addition rate and temperature to favor the formation of the mono-adduct. The use of a two-step process, where 9-formylfluorene is first synthesized and then reduced, has been shown to improve the selectivity and yield of 9-fluorenylmethanol, a strategy that could be adapted for the dibrominated analogue. mtxb.com.cn

Bromination Strategies for Fluorene and its 9-Hydroxymethyl Derivatives

The introduction of bromine atoms at the 2 and 7 positions of the fluorene core is a key step in many synthetic routes to the target molecule. These positions are electronically activated and thus susceptible to electrophilic bromination.

The direct bromination of fluorene can be achieved using various brominating agents. A method utilizing copper(II) bromide on alumina provides a high yield of 2,7-Dibromofluorene. rsc.org Similarly, the bromination of fluorenone to 2,7-Dibromofluorenone can be accomplished with high efficiency using bromine in the presence of a catalyst. google.com

An alternative strategy involves the bromination of 9-(hydroxymethyl)fluorene (9-Fluorenemethanol). This approach would first establish the desired functionality at the 9-position and then introduce the bromine atoms. N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of aromatic compounds, particularly those that are activated. wikipedia.orgmissouri.edu The use of NBS, potentially in a solvent like chloroform, could provide a convenient method for the nuclear bromination of 9-Fluorenemethanol to yield this compound under mild conditions. nankai.edu.cn The regioselectivity of this bromination would be directed by the existing fluorene ring system.

Interactive Data Table: Synthetic Precursors and Reagents

| Compound/Reagent | Role in Synthesis | Key Characteristics |

| 2,7-Dibromofluorene | Key Precursor | Starting material for direct hydroxymethylation. |

| 2,7-Dibromofluorenone | Key Precursor | Ketone intermediate for reduction to the target alcohol. |

| Fluorene | Starting Material | Precursor for the synthesis of 2,7-Dibromofluorene. |

| Fluorenone | Starting Material | Precursor for the synthesis of 2,7-Dibromofluorenone. |

| 9-(hydroxymethyl)fluorene | Intermediate | Precursor for direct bromination to the target compound. |

| Sodium borohydride (NaBH₄) | Reducing Agent | Reduces 2,7-Dibromofluorenone to the corresponding alcohol. bu.edumasterorganicchemistry.com |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent | A more powerful, but less selective, reducing agent for ketones. libretexts.org |

| n-Butyllithium | Strong Base | Used to deprotonate the 9-position of fluorene derivatives. semanticscholar.org |

| Paraformaldehyde | Electrophile | Source of the hydroxymethyl group in reactions with fluorenyl anions. semanticscholar.org |

| N-Bromosuccinimide (NBS) | Brominating Agent | Used for the electrophilic bromination of aromatic rings. wikipedia.orgmissouri.edu |

| Copper(II) bromide on alumina | Brominating Agent | Effective for the direct bromination of fluorene. rsc.org |

Regioselective Electrophilic Aromatic Bromination at 2,7-Positions

The synthesis of this compound often commences with the regioselective bromination of the fluorene core. The fluorene molecule has several positions available for electrophilic substitution, but the 2 and 7 positions are electronically activated, making them preferential sites for bromination. This regioselectivity is a consequence of the electronic properties of the fluorene ring system.

A common laboratory-scale synthesis involves the direct bromination of 9-fluorenemethanol using elemental bromine (Br₂) in a suitable solvent. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, increasing its electrophilicity. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the bromine electrophile attacks the electron-rich 2 and 7 positions of the fluorene ring.

The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and minimizing the formation of polybrominated byproducts. A typical procedure might involve dissolving 9-fluorenemethanol in a solvent like glacial acetic acid, followed by the dropwise addition of a solution of bromine. The reaction mixture is then stirred at a controlled temperature to allow for the completion of the dibromination.

| Starting Material | Reagent | Catalyst | Solvent | Typical Yield |

|---|---|---|---|---|

| 9-Fluorenemethanol | Bromine (Br₂) | Iron (Fe) powder | Glacial Acetic Acid | High |

| Fluorenone | Bromine (Br₂) | Iron-Iodine | Acetic Acid/Fuming Sulfuric Acid | 92% (for 2,7-dibromofluorenone) google.com |

Alternative Bromination Reagents and Methodologies

While elemental bromine is effective, its use poses safety and environmental concerns due to its high toxicity and corrosiveness. nih.gov Consequently, several alternative brominating reagents and methodologies have been developed to achieve the 2,7-dibromination of fluorene derivatives more safely and sustainably.

One of the most common alternatives is N-Bromosuccinimide (NBS). cambridgescholars.com NBS is a versatile reagent for allylic and benzylic brominations, as well as for electrophilic aromatic bromination, often under milder conditions than elemental bromine. cambridgescholars.commdpi.com The reaction with NBS can be initiated by radical initiators or by acid catalysis. For the bromination of fluorene, an acid catalyst is typically employed to promote the electrophilic substitution at the 2 and 7 positions.

Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also been utilized as effective brominating agents. acsgcipr.org These reagents offer advantages in terms of handling and safety. Furthermore, methods involving the in situ generation of bromine have been explored. nih.govnih.gov This can be achieved by reacting a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), with an oxidizing agent like hydrogen peroxide (H₂O₂) or Oxone®. nih.gov This approach avoids the storage and handling of large quantities of elemental bromine. nih.gov

Continuous flow chemistry has also emerged as a safer and more efficient method for bromination reactions. nih.govnih.govresearchgate.net In a flow system, small quantities of reagents are continuously mixed and reacted, which allows for better control of reaction parameters and minimizes the risks associated with highly reactive intermediates. nih.gov

| Alternative Reagent | Advantages | Typical Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Safer handling, milder conditions | Acid catalyst, various solvents (e.g., CCl₄, CH₃CN) mdpi.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Stable solid, efficient brominating agent | Acid catalyst |

| In situ generated Bromine (e.g., KBr/H₂O₂) | Avoids handling of elemental bromine | Aqueous or biphasic systems |

Stereoselective Synthesis of 9-Chiral Hydroxymethyl Fluorene Derivatives

The introduction of chirality at the C9 position of the fluorene ring opens up possibilities for creating enantiomerically pure compounds with potential applications in asymmetric catalysis and materials science. The synthesis of 9-chiral hydroxymethyl fluorene derivatives requires stereoselective methods to control the three-dimensional arrangement of the substituents at the C9 stereocenter.

Asymmetric Approaches to Introduce Chirality at C9

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. One common approach to introduce chirality at the C9 position of a fluorene derivative is through the asymmetric reduction of a prochiral ketone, such as 2,7-dibromo-9-fluorenone (B76252). This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Chiral borane (B79455) reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of ketones to alcohols. The CBS catalyst, a proline-derived oxazaborolidine, coordinates with a borane source (e.g., borane-dimethyl sulfide (B99878) complex) and the ketone to create a rigid transition state that directs the hydride delivery to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Another powerful method is asymmetric transfer hydrogenation, which typically employs a chiral transition metal catalyst (e.g., ruthenium, rhodium, or iridium complexes with chiral ligands) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid). The chiral catalyst facilitates the stereoselective transfer of hydrogen to the ketone, resulting in the desired chiral alcohol.

Diastereoselective and Enantioselective Synthesis Strategies

Diastereoselective synthesis is relevant when a molecule already contains a stereocenter and a new one is being created. In the context of 9-hydroxymethyl fluorene derivatives, if a chiral auxiliary is attached to the molecule, it can influence the stereochemical outcome of a reaction at the C9 position, leading to the preferential formation of one diastereomer. The chiral auxiliary can then be removed to yield the enantiomerically enriched product.

Enantioselective strategies, as discussed above, are designed to create a single enantiomer from a prochiral starting material. In addition to asymmetric reduction, enantioselective alkylation or arylation of 9-fluorenone (B1672902) can also be employed. For instance, the addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium compound) to 2,7-dibromo-9-fluorenone in the presence of a chiral ligand can lead to the formation of a chiral tertiary alcohol with high enantiomeric excess.

Chemoenzymatic methods also offer a green and highly selective approach to chiral alcohols. nih.gov Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of ketones to alcohols with excellent enantioselectivity. nih.gov By selecting the appropriate enzyme and reaction conditions, it is possible to synthesize either enantiomer of the desired 9-chiral hydroxymethyl fluorene derivative. nih.gov

Purification and Advanced Characterization Methodologies in Academic Synthesis

The purification of this compound and its derivatives is typically achieved through standard laboratory techniques. After the synthesis, the crude product is often subjected to column chromatography on silica (B1680970) gel. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the desired product from unreacted starting materials and byproducts. Recrystallization from an appropriate solvent can be employed to further purify the solid product and obtain high-purity crystalline material.

Advanced characterization techniques are essential to confirm the structure, purity, and, in the case of chiral compounds, the stereochemistry of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of the atoms. ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the hydroxyl (-OH) group and the aromatic C-H and C-C bonds would be expected.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including the relative and absolute stereochemistry of chiral centers. researchgate.netmdpi.com It also gives valuable information about the packing of the molecules in the crystal lattice. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): For chiral derivatives, chiral HPLC is a crucial technique to determine the enantiomeric excess (ee) of the product. By using a chiral stationary phase, the two enantiomers can be separated and quantified.

| Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Molecular structure and connectivity |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition and molecular weight researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| X-ray Crystallography | Unambiguous 3D structure and stereochemistry researchgate.netmdpi.com |

| Chiral HPLC | Enantiomeric excess of chiral compounds |

Chemical Transformations and Reactivity Studies of 2,7 Dibromo 9 Hydroxymethyl Fluorene

Reactions at the Hydroxymethyl Group (C9-CH₂OH)

The hydroxymethyl group at the C9 position of 2,7-Dibromo-9-(hydroxymethyl)fluorene is a primary alcohol, and as such, it undergoes a variety of characteristic reactions. These transformations are crucial for introducing diverse functionalities, protecting the hydroxyl group during subsequent reactions at the bromo positions, and for synthesizing a range of fluorene (B118485) derivatives with tailored properties.

Esterification and Etherification for Protecting Groups and Further Functionalization

The hydroxyl group can be readily converted into an ester or an ether. These reactions are not only important for introducing new functional groups but also for protecting the hydroxyl moiety to prevent unwanted side reactions during subsequent synthetic steps, particularly palladium-catalyzed cross-coupling reactions at the C2 and C7 positions.

Esterification: The esterification of 9-fluorenemethanol (B185326) derivatives can be achieved under standard conditions, for instance, by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds smoothly to afford the corresponding ester. While specific studies on the esterification of this compound are not extensively documented, the reactivity is expected to be analogous to that of other 9-hydroxymethylfluorene derivatives.

Etherification: Etherification of the hydroxymethyl group provides another avenue for functionalization and protection. For instance, the reaction of 9,9-bis(hydroxymethyl)fluorene with methyl iodide in the presence of a strong base like sodium hydride is a known method for the synthesis of the corresponding methoxy (B1213986) ether. google.com A similar strategy can be envisioned for the mono-hydroxymethyl derivative. An alternative and often milder method involves the use of an alkyl halide in the presence of a base such as sodium hydroxide (B78521) with a phase-transfer catalyst. google.com

| Reaction | Reagents and Conditions | Product Type | Reference |

| Esterification | Acyl chloride or anhydride, pyridine or triethylamine | 9-(Acyloxymethyl)fluorene derivative | General knowledge |

| Etherification | Alkyl halide, NaH or NaOH/phase-transfer catalyst | 9-(Alkoxymethyl)fluorene derivative | google.com |

Oxidation to Aldehyde and Carboxylic Acid Derivatives for Diverse Synthetic Applications

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized derivatives serve as key intermediates for a wide range of further synthetic transformations.

Oxidation to Aldehyde: The selective oxidation of 9-hydroxymethylfluorene to 9-fluorenecarboxaldehyde can be accomplished using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation, ensuring that the oxidation does not proceed to the carboxylic acid. The resulting aldehyde is a valuable precursor for the synthesis of imines, alkenes via Wittig-type reactions, and for the introduction of various substituents through nucleophilic addition reactions.

Oxidation to Carboxylic Acid: Further oxidation of the hydroxymethyl group, or the intermediate aldehyde, yields 9-fluorenecarboxylic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), are typically required for this conversion. The resulting carboxylic acid opens up possibilities for the synthesis of amides, esters, and other acid derivatives, further expanding the synthetic utility of the fluorene scaffold.

| Product | Oxidizing Agent | Typical Reaction Conditions |

| 2,7-Dibromo-9-fluorenecarboxaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |

| 2,7-Dibromo-9-fluorenecarboxylic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

Dehydration to 9-Methylidenefluorene (B57481) Analogs and Subsequent Reactions

The hydroxymethyl group at the C9 position can undergo dehydration to form a 9-methylidenefluorene (dibenzofulvene) derivative. This reaction is typically acid- or base-catalyzed. For instance, base-catalyzed β-elimination (E1cb mechanism) of 9-fluorenylmethanol can yield dibenzofulvene. jlu.edu.cn The resulting exocyclic double bond in the 9-methylidenefluorene system is a reactive site for various subsequent reactions, including cycloadditions and polymerizations, offering a pathway to unique fluorene-based architectures.

| Reaction | Catalyst/Conditions | Product | Reference |

| Dehydration | Acid or Base (e.g., increased alkalinity) | 2,7-Dibromo-9-methylidenefluorene | jlu.edu.cn |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Conversion to Halides: A common method for converting a primary alcohol to an alkyl halide is through the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. For example, refluxing 9-fluorenemethanol with thionyl chloride affords 9-(chloromethyl)fluorene in good yield. This transformation provides a reactive electrophilic center at the C9-methylene position, which can then be subjected to substitution with a wide range of nucleophiles.

Conversion to Tosylates: Alternatively, the hydroxyl group can be converted to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.com The tosylate group is an excellent leaving group, allowing for facile substitution by various nucleophiles under milder conditions than those typically required for the direct displacement of the hydroxyl group.

| Transformation | Reagents | Product | Reference |

| Chlorination | Thionyl chloride (SOCl₂) | 2,7-Dibromo-9-(chloromethyl)fluorene | Analogous to google.com |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | 2,7-Dibromo-9-(tosyloxymethyl)fluorene | masterorganicchemistry.com |

Reactions at the Bromo Substituents (C2 and C7)

The two bromine atoms at the C2 and C7 positions of the fluorene ring are key reactive handles for the construction of larger conjugated systems, including polymers and complex small molecules. These positions are readily amenable to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Polymer and Small Molecule Synthesis (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For 2,7-dibromofluorene (B93635) derivatives, these reactions allow for the extension of the π-conjugated system, which is fundamental for tuning the electronic and optical properties of the resulting materials.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for the synthesis of polyfluorenes and related materials. 2,7-Dibromofluorene derivatives are excellent substrates for this reaction. For instance, the polymerization of 2,7-dibromo-9,9-dialkylfluorenes with a fluorene-2,7-diboronic acid ester in the presence of a palladium catalyst and a base leads to the formation of high molecular weight polyfluorenes. 20.210.105researchgate.net While the direct polymerization of this compound might be complicated by the presence of the acidic hydroxyl proton, protection of this group as an ester or ether would allow for its successful incorporation into Suzuki-Miyaura polymerization schemes.

Stille Coupling: The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This reaction is also highly effective for the synthesis of polyfluorenes. 2,7-Dibromo-9,9-dialkylfluorenes are commonly used as the dihalide monomer in Stille polycondensation reactions with a distannyl comonomer. ossila.com Similar to the Suzuki-Miyaura reaction, protection of the hydroxymethyl group would likely be necessary for the successful application of this compound in Stille polymerizations.

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. This reaction can be used to introduce vinyl groups at the C2 and C7 positions of the fluorene core. For example, the reaction of a 2,7-dibromofluorene derivative with an acrylate (B77674) in the presence of a palladium catalyst would lead to the formation of a fluorene-2,7-diacrylate. organic-chemistry.orgugent.be These vinyl-functionalized fluorenes can serve as monomers for further polymerization or as intermediates for other transformations.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Base | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid or ester | Pd(PPh₃)₄ / K₂CO₃ | 2,7-Diarylfluorene derivative | 20.210.105researchgate.net |

| Stille | Organostannane | Pd(PPh₃)₄ | 2,7-Diaryl- or 2,7-Divinylfluorene derivative | ossila.com |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ / PPh₃ / Et₃N | 2,7-Divinylfluorene derivative | organic-chemistry.orgugent.be |

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a powerful method for the conversion of aryl halides into highly reactive organometallic intermediates, which can then be trapped with various electrophiles. In the case of this compound, the presence of the acidic proton of the hydroxymethyl group presents a significant challenge for traditional metal-halogen exchange reagents like alkyllithiums (e.g., n-BuLi or t-BuLi), which are also strong bases. Direct application of such reagents would likely lead to deprotonation of the alcohol, consuming the organometallic reagent and preventing the desired halogen exchange.

To circumvent this issue, several strategies can be employed. One common approach is the protection of the alcohol functionality prior to the metal-halogen exchange. However, "protection-free" methods are often more desirable for synthetic efficiency. A notable strategy for performing metal-halogen exchange on substrates bearing acidic protons involves the use of a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), and an alkyllithium reagent. nih.gov In this two-step, one-pot procedure, the Grignard reagent first reacts with the acidic proton to form a magnesium alkoxide. This is followed by the addition of an alkyllithium, which then selectively performs the bromine-lithium exchange at a low temperature. This method has been shown to be effective for a variety of bromoheterocycles with acidic protons. nih.gov

Another approach involves the use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, which exhibit enhanced reactivity and can facilitate halogen-magnesium exchange even in the presence of sensitive functional groups like alcohols. researchgate.net The lithium chloride in this reagent helps to break up the polymeric aggregates of the Grignard reagent, increasing its effective concentration and reactivity.

The regioselectivity of the metal-halogen exchange on this compound is another important consideration. In principle, either one or both bromine atoms can be exchanged. Monometalation is typically achieved by using one equivalent of the exchange reagent, while dimetalation would require at least two equivalents. The electronic and steric environment of the two bromine atoms in this molecule are similar, suggesting that achieving high regioselectivity for monometalation might be challenging without a directing group.

| Reagent System | Key Features | Potential Application to this compound |

| i-PrMgCl then n-BuLi | Two-step, one-pot protocol for substrates with acidic protons. | Deprotonation of the alcohol with i-PrMgCl followed by selective Br-Li exchange. |

| i-PrMgCl·LiCl | "Turbo" Grignard reagent with enhanced reactivity. | May tolerate the alcohol functionality directly, facilitating Br-Mg exchange. |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Fluorene Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

The fluorene ring system in this compound is not inherently electron-deficient. Therefore, direct SNAr on this substrate is expected to be challenging under standard conditions. The bromine atoms themselves are not sufficient to activate the ring towards nucleophilic attack.

To facilitate SNAr on such non-activated systems, modern synthetic methods have been developed. One promising approach is the use of visible-light photoredox catalysis. researchgate.netresearchgate.net In this strategy, a photocatalyst, upon irradiation, can oxidize the aryl halide to a radical cation. This radical cation is significantly more electrophilic and susceptible to nucleophilic attack. This method has been successfully applied to the SNAr of unactivated fluoroarenes with various nucleophiles. researchgate.net While direct examples on dibromofluorenes are scarce, this approach presents a potential pathway for the functionalization of this compound via SNAr.

Another strategy involves the use of transition metal catalysis to activate the aryl halide. For instance, certain palladium complexes can coordinate to the aromatic ring, increasing its electrophilicity and facilitating nucleophilic attack.

The regioselectivity of a potential SNAr reaction on 2,7-dibromofluorene would be an important consideration. In the absence of strong directing groups, a mixture of mono- and di-substituted products would be expected. Computational studies on other polyhalogenated aromatic systems have shown that the site of substitution can often be predicted by calculating the relative stabilities of the isomeric Meisenheimer complex intermediates. researchgate.net

| Activation Strategy | Mechanism | Applicability to this compound |

| Photoredox Catalysis | Formation of a highly electrophilic radical cation intermediate. | Potentially allows for SNAr with various nucleophiles under mild conditions. |

| Transition Metal Catalysis | Coordination of a metal to the aromatic ring to increase its electrophilicity. | Could enable SNAr on the non-activated fluorene system. |

Chemo- and Regioselective Transformations of Multifunctionalized Scaffolds

The presence of three distinct reactive sites in this compound—two aryl bromides and a primary alcohol—allows for a rich variety of chemo- and regioselective transformations. The ability to selectively functionalize one site while leaving the others intact is crucial for the synthesis of complex molecules.

The primary alcohol at the C9 position can undergo a range of typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide. rsc.org For instance, treatment with a mild oxidizing agent like pyridinium chlorochromate (PCC) would be expected to selectively oxidize the alcohol to an aldehyde without affecting the aryl bromide moieties.

The aryl bromide positions are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. rsc.orgresearchgate.netwikipedia.org The chemoselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, in a Suzuki-Miyaura coupling, it is often possible to achieve selective mono-arylation by carefully controlling the stoichiometry of the boronic acid and the reaction time.

The regioselectivity of mono-functionalization of the two bromine atoms at C2 and C7 is a key challenge. As these two positions are electronically and sterically similar, achieving high regioselectivity can be difficult. However, subtle differences in the electronic environment or the presence of a directing group can sometimes be exploited. For instance, in non-symmetrical dibromobenzenes, the regioselectivity of Suzuki couplings has been shown to be influenced by the presence of an adjacent alkene substituent. rsc.org While the hydroxymethyl group at C9 is not directly adjacent to the bromines, it may exert some long-range electronic or steric influence.

| Reaction Type | Reagents and Conditions | Expected Transformation | Selectivity |

| Oxidation | PCC, CH₂Cl₂ | Alcohol to aldehyde | Chemoselective for the alcohol |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl bromide to biaryl | Mono- or di-arylation possible, regioselectivity may be challenging |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl bromide to aryl alkyne | Mono- or di-alkynylation possible, regioselectivity may be challenging |

Tandem and Cascade Reactions Incorporating Multiple Reactive Sites of this compound

Tandem and cascade reactions offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials by forming multiple bonds in a single synthetic operation. The multifunctional nature of this compound makes it an attractive substrate for the design of such reaction sequences.

One plausible tandem reaction could involve an initial metal-halogen exchange at one of the bromine positions, followed by an intramolecular reaction. For example, if the hydroxymethyl group were first converted to a different functional group containing an electrophilic site, a subsequent metal-halogen exchange could be followed by an intramolecular cyclization. This type of sequence, known as a Parham cyclization, is a useful strategy for the formation of heterocyclic systems. wikipedia.org

Another possibility is a tandem cross-coupling reaction. For example, a tandem Sonogashira coupling could be envisioned where the substrate is first coupled with a terminal alkyne bearing a nucleophilic group. nih.gov This could be followed by an intramolecular cyclization of the nucleophile onto the newly introduced alkyne. Such tandem Sonogashira coupling/cyclization reactions are known for the synthesis of various heterocyclic compounds. researchgate.net

Cascade reactions involving multiple intermolecular bond formations are also conceivable. For instance, a sequence of regioselective Suzuki-Miyaura couplings could be designed to introduce different aryl groups at the C2 and C7 positions in a one-pot fashion. This would require careful control over the reactivity of the different boronic acids and the catalyst system.

| Reaction Type | Description | Potential Outcome |

| Metal-Halogen Exchange/Intramolecular Cyclization | Formation of an organometallic intermediate followed by intramolecular attack on an electrophilic site. | Formation of a new ring fused to the fluorene core. |

| Tandem Sonogashira Coupling/Cyclization | Intermolecular coupling with a functionalized alkyne followed by an intramolecular cyclization. | Synthesis of complex heterocyclic systems attached to the fluorene scaffold. |

| Sequential Cross-Coupling Reactions | A one-pot sequence of two different cross-coupling reactions at the C2 and C7 positions. | Synthesis of unsymmetrically disubstituted fluorene derivatives. |

Advanced Research Applications in Polymer and Materials Chemistry

Monomer Design and Polymerization for Conjugated Systems

The design of monomers is a critical step in achieving conjugated polymers with desired characteristics. The fluorene (B118485) unit is particularly attractive due to its rigid and planar structure, which promotes π-conjugation along the polymer backbone, leading to materials with high charge carrier mobilities and efficient photoluminescence.

The bromine atoms at the 2 and 7 positions of 2,7-Dibromo-9-(hydroxymethyl)fluorene are strategically positioned for the synthesis of linear, 2,7-linked polyfluorene derivatives. The most common and effective method for this polymerization is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of the dibromo-fluorene monomer with a fluorene monomer bearing diboronic acid or diboronic ester groups. nih.gov

A typical Suzuki polycondensation reaction for creating polyfluorene derivatives is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Typical Conditions |

| This compound | 9,9-Dialkyl-2,7-bis(pinacolato)borolanefluorene | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Aqueous K₂CO₃ or Na₂CO₃ | Toluene/Water or THF/Water | Inert atmosphere, 80-100 °C, 24-48 hours |

It is important to note that the unprotected hydroxyl group on the 9-position of the fluorene ring can potentially interfere with the catalytic cycle of the Suzuki polymerization. While some studies have shown successful polymerization of fluorene monomers with unprotected polar functional groups, in many cases, protection of the hydroxyl group (e.g., as a silyl (B83357) ether or ester) may be necessary to prevent side reactions and achieve high molecular weight polymers with low polydispersity. The protecting group can then be removed post-polymerization to yield the desired hydroxymethyl-functionalized polyfluorene.

The 9-hydroxymethyl group allows for the incorporation of this fluorene unit in various polymer architectures.

Main Chain Incorporation: While the 2,7-dibromo functionality directs the primary polymerization along the backbone, the 9-hydroxymethyl group can be used to create more complex architectures. For instance, it can be reacted with di-acid chlorides or di-isocyanates to form polyesters or polyurethanes, respectively, where the fluorene unit is part of the main polymer chain.

Pendant Chains: More commonly, the this compound is used to create polyfluorenes where the hydroxymethyl group is a pendant functionality. This is achieved through the Suzuki polymerization described above. The presence of the pendant hydroxyl group provides a site for further modification and can influence the polymer's solubility and solid-state packing. An alternative approach involves the synthesis of a precursor polymer with ester groups, which are then reduced to hydroxymethyl groups in a post-polymerization step. 20.210.105

Control over the polymer's molecular weight and polydispersity index (PDI) is crucial as these parameters significantly influence the material's processing and final properties. In the context of Suzuki polymerization of fluorene derivatives, several strategies can be employed:

| Parameter | Control Strategy | Effect on Polymer Properties |

| Monomer Stoichiometry | Precise 1:1 ratio of dibromo and diboronic ester monomers. | A slight excess of one monomer can lead to lower molecular weight and end-capping. |

| Catalyst and Ligand Choice | Use of bulky phosphine (B1218219) ligands (e.g., P(o-tol)₃) can improve catalyst stability and control. | Affects reaction kinetics and can influence the degree of side reactions. |

| Reaction Temperature and Time | Lower temperatures and controlled reaction times can minimize side reactions. | Can influence both molecular weight and PDI. |

| Monomer Purity | High purity of monomers is essential. | Impurities can act as chain terminators, leading to lower molecular weight. |

| Chain-Growth Catalyst Transfer Polycondensation | A more advanced technique that can lead to polymers with controlled molecular weight and very low PDI. | Allows for the synthesis of block copolymers and other complex architectures. |

Functionalization of Polymeric Materials via the 9-Hydroxymethyl Group

The pendant 9-hydroxymethyl group is a key feature of polyfluorenes derived from this compound, as it provides a reactive handle for post-polymerization modification. This allows for the fine-tuning of the polymer's properties without altering the conjugated backbone.

The hydroxyl group can be converted into a variety of other functional groups through standard organic reactions. These modifications can have a profound impact on the polymer's electronic and optoelectronic properties.

| Modification Reaction | Reagent | Resulting Functional Group | Effect on Properties |

| Esterification | Acid chloride or anhydride (B1165640) | Ester | Can introduce bulky groups to disrupt aggregation, or electronically active groups to tune HOMO/LUMO levels. |

| Etherification | Alkyl halide with a base | Ether | Can improve solubility and introduce new functionalities. |

| Urethane Formation | Isocyanate | Urethane | Can introduce hydrogen-bonding motifs, affecting interchain interactions. |

For example, esterification with an electron-withdrawing group could lower the LUMO energy level of the polymer, potentially improving its electron-accepting capabilities in organic solar cells. Conversely, attaching an electron-donating group could raise the HOMO level, which is beneficial for hole-transporting materials.

The 9-hydroxymethyl group can also be utilized for cross-linking reactions, which can significantly enhance the thermal and morphological stability of the polymeric material. This is particularly important for applications in organic light-emitting diodes (OLEDs) and other electronic devices where stability under operating conditions is critical.

One common approach is to react the hydroxymethyl groups with a di-functional cross-linking agent, such as a di-isocyanate or a melamine-formaldehyde resin. Upon thermal or photochemical activation, these cross-linkers react with the hydroxyl groups on adjacent polymer chains, forming a robust three-dimensional network.

The benefits of cross-linking include:

Improved Thermal Stability: The network structure restricts polymer chain motion, leading to higher glass transition temperatures and decomposition temperatures.

Enhanced Solvent Resistance: The cross-linked polymer becomes insoluble in common organic solvents, which is advantageous for the fabrication of multi-layer devices.

Morphological Stability: Cross-linking can lock in a desired morphology, preventing phase separation or crystallization over time and under thermal stress.

The degree of cross-linking can be controlled by the amount of cross-linking agent used and the reaction conditions, allowing for the tuning of the final material's mechanical and thermal properties.

Fluorene-Based Organic Electronic Materials Research

The unique electronic and structural characteristics of the fluorene moiety make it a cornerstone in the development of materials for organic electronics. Polymers based on fluorene are known for their high photoluminescence quantum yields and excellent charge carrier mobility, making them suitable for a range of applications. The 2,7-dibromo substitution pattern of this compound makes it an ideal monomer for polymerization reactions like Suzuki and Sonogashira coupling, which are fundamental to creating high-molecular-weight conjugated polymers for electronic devices. nbinno.commdpi.com

In the rational design of materials for OLEDs and PLEDs, polyfluorenes are highly valued for their strong blue emission. 20.210.105 The design of fluorene-based polymers often involves copolymerization to tune the electronic properties and maintain the desired emission color. nih.gov The use of this compound as a monomer or precursor offers several design advantages:

Polymer Backbone Construction : The dibromo functionality allows it to be incorporated into polymer backbones through palladium-catalyzed cross-coupling reactions. This is a common strategy for creating the main conjugated chain of the light-emitting polymer. nih.gov

Post-Polymerization Functionalization : The hydroxymethyl group at the C9 position serves as a reactive handle. It can be chemically modified after polymerization to attach various functional side chains. This allows for fine-tuning of the polymer's solubility, energy levels, and charge-transporting properties without altering the conjugated backbone responsible for light emission.

Cross-Linkable Films : The hydroxyl group can be used to create cross-linked polymer networks. By introducing a cross-linking agent that reacts with the -OH groups, the emissive layer of an OLED can be rendered insoluble. This is highly advantageous in the fabrication of multilayer devices, as it prevents the dissolution of the underlying layer when the next layer is deposited from solution, leading to more stable and efficient devices.

The properties of fluorene-based copolymers can be precisely controlled by the choice of comonomers, allowing for a wide range of emission colors and electronic characteristics.

| Property | Significance in OLED/PLED Design | Reference |

| High Photoluminescence Quantum Yield | Leads to high device efficiency and brightness. | 20.210.105 |

| Tunable Band Gap | Allows for control over the emission color by copolymerization. | nih.gov |

| High Thermal Stability | Ensures long operational lifetime of the device. | researchgate.net |

| C9 Functionalization Site | Enables modification of solubility and formation of stable, cross-linked films. |

Fluorene-based materials are also integral to the development of organic photovoltaics and organic field-effect transistors (OFETs). nbinno.com In these applications, the crucial parameters are light absorption, energy level alignment, and charge carrier mobility.

Organic Photovoltaics (OPVs) : In OPVs, fluorene-based polymers are often used as the electron donor material in a bulk-heterojunction (BHJ) blend with an electron acceptor, such as a fullerene derivative. The broad absorption and good hole mobility of polyfluorenes contribute to efficient photocurrent generation. The polarity of the C9-hydroxymethyl group in polymers derived from this compound could influence the nanoscale morphology of the BHJ blend, which is critical for efficient charge separation and transport.

Organic Field-Effect Transistors (OFETs) : For OFETs, high charge carrier mobility and good film-forming properties are essential for the semiconductor channel. The rigid fluorene core facilitates intermolecular π-π stacking, which is conducive to high mobility. The hydroxymethyl side chain can influence the molecular packing at the critical semiconductor-dielectric interface through hydrogen bonding, potentially leading to a more ordered layer and improved device performance. While many high-performance OFETs utilize fluorene derivatives with long alkyl chains to enhance solubility and ordering, the specific interactions afforded by the hydroxymethyl group offer an alternative route to controlling film morphology. rsc.org

Efficient charge injection and transport are vital for the performance of many organic electronic devices. Fluorene derivatives can be specifically designed to function as either hole transporting materials (HTMs) or electron injecting/transporting materials (EIMs/ETMs).

Hole Transporting Materials (HTMs) : Fluorene-based compounds are widely used as HTMs due to the electron-rich nature of the fluorene nucleus, which results in suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode and transport to the emissive layer. mdpi.com Molecular engineering of HTMs, for instance by creating spiro[fluorene-9,9′-xanthene] (SFX) cores, can enhance performance and stability. rsc.org The hydroxymethyl group on the fluorene core could potentially improve the performance of HTMs in devices like perovskite solar cells. The hydroxyl functionality can form hydrogen bonds with the perovskite surface, passivating defects and promoting more efficient hole extraction at the interface. rsc.org

Electron Injecting and Transporting Materials : While the fluorene unit itself is typically more suited for hole transport, it can be incorporated into materials designed for electron transport by attaching strong electron-withdrawing groups. The 2,7-dibromo positions of this compound are ideal for coupling with such electron-deficient moieties, allowing for the creation of copolymers with tailored Lowest Unoccupied Molecular Orbital (LUMO) levels suitable for electron injection and transport.

| Material Type | Key Property | Role of Fluorene Core | Potential Role of C9-Hydroxymethyl Group |

| Hole Transport Material (HTM) | High hole mobility, appropriate HOMO level | Provides an electron-rich, rigid scaffold for charge transport. | Can form hydrogen bonds to passivate surface defects at interfaces. |

| Electron Transport Material (ETM) | Low LUMO level, high electron mobility | Serves as a stable building block for copolymerization with electron-accepting units. | Can be used as a reactive site to attach electron-withdrawing groups. |

Supramolecular Chemistry and Self-Assembly of Fluorene Architectures

The C9-hydroxymethyl group distinguishes this compound from more common fluorene derivatives that feature inert alkyl groups. This hydroxyl functionality is a key player in directing the self-assembly of molecules through non-covalent interactions, particularly hydrogen bonding.

Non-covalent interactions are fundamental forces that govern the self-assembly of molecules into well-ordered, functional supramolecular structures. nih.govrsc.org In fluorene-based materials, these interactions dictate the packing of molecules in the solid state, which in turn determines the electronic and optical properties of thin films.

Crystal structure analysis of closely related compounds, such as 9,9-bis(hydroxymethyl)-9H-fluorene, provides direct insight into the powerful role of the hydroxymethyl group in forming ordered structures. mdpi.comresearchgate.net In the solid state, these molecules arrange into complex, ordered patterns primarily through a network of O-H···O hydrogen bonds. These directional interactions can lead to the formation of helical supramolecular chains. mdpi.com In addition to strong hydrogen bonds, weaker C-H···O and C-H···π interactions also contribute to the stability and specificity of the crystal packing. The presence of these multiple, cooperative non-covalent interactions is crucial for the formation of highly ordered films, which is often a prerequisite for high charge carrier mobility in organic semiconductors.

Below is a table summarizing typical intermolecular interactions observed in the crystal structure of a fluorene derivative with hydroxymethyl groups.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Supramolecular Motif | Reference |

| Hydrogen Bond | O-H···O | ~2.7 - 2.8 | ~170 - 175 | Helical Chains | mdpi.com |

| Weak Hydrogen Bond | C-H···O | ~3.2 - 3.5 | ~140 - 160 | Network Stabilization | researchgate.net |

| Weak Hydrogen Bond | C-H···π | ~3.5 - 3.8 | ~130 - 150 | Layered Packing | researchgate.net |

Side chain engineering at the C9 position of the fluorene core is a critical strategy for controlling the material's properties. In many polyfluorenes, bulky alkyl side chains are used to increase solubility and to introduce steric hindrance that prevents the polymer chains from aggregating too closely. Such aggregation can lead to the formation of excimers and a detrimental, low-energy green emission band that compromises the desired blue luminescence. researchgate.net

The use of a hydroxymethyl side chain represents a different design philosophy. Instead of preventing aggregation through steric repulsion, the hydroxymethyl group can guide aggregation into well-defined, ordered structures through hydrogen bonding. researchgate.net This controlled aggregation can have significant effects on the material's optical properties:

Influence on Film Morphology : Hydrogen bonding can promote crystallization and lead to a more ordered film morphology compared to amorphous films formed by polymers with bulky, irregular side chains. rsc.org

Modulation of Optical Properties : The formation of ordered aggregates, such as H-aggregates or J-aggregates, due to intermolecular hydrogen bonding can lead to distinct changes in the UV-visible absorption and photoluminescence spectra. For example, H-aggregation typically results in a blue-shift of the main absorption peak, while J-aggregation causes a red-shift. Controlling this behavior is key to tuning the optical response of the material. mdpi.com

Solubility and Processing : The polar hydroxymethyl group affects the solubility of the monomer and resulting polymers. Materials containing this group are typically more soluble in polar organic solvents, which must be considered during device fabrication and film deposition processes.

The ability of the hydroxymethyl group to form hydrogen bonds can also influence the energy levels of the material. The formation of these bonds can stabilize the ground state or excited state differently, leading to shifts in the absorption and emission wavelengths. mdpi.comaps.org This provides an additional tool for the fine-tuning of the material's optoelectronic characteristics.

Applications in Specialized Organic Synthesis and Catalysis

2,7-Dibromo-9-(hydroxymethyl)fluorene as a Building Block in Complex Organic Molecule Synthesis

The utility of this compound in organic synthesis is primarily derived from its capacity to undergo sequential and site-selective reactions. The C-Br bonds are readily activated by transition metal catalysts, most notably palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.com Concurrently, the hydroxymethyl group can be protected, oxidized to an aldehyde or carboxylic acid, or converted into other functionalities, providing an orthogonal pathway for molecular elaboration.

The 2,7-dibromofluorene (B93635) framework is a precursor for a variety of fine chemicals and pharmaceutical intermediates. nbinno.com The core structure is present in molecules designed for applications in organic electronics and as intermediates in drug discovery. nbinno.com The synthesis often begins with the related compound, 2,7-dibromo-9H-fluoren-9-one, which can be readily converted to this compound via reduction of the ketone. This fluorenone precursor is recognized as an indispensable chemical intermediate for creating advanced semiconducting molecules. nbinno.comnbinno.com

The synthetic utility lies in the ability to perform palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, at the 2 and 7 positions to introduce new aryl or heterocyclic groups. nbinno.com These reactions are fundamental for constructing complex, conjugated systems. For instance, new derivatives of 2,7-dibromofluorene and benzocyclobutene have been synthesized, starting from 2,7-dibromo-fluoren-9-one, highlighting the role of this scaffold in creating building blocks for materials with specific dielectric properties. researchgate.net The hydroxyl group at the C9 position can be replaced with various substituents under acidic conditions, further diversifying the molecular architecture. researchgate.net This step-wise functionalization allows for the controlled assembly of complex molecules that are precursors to advanced materials or biologically active compounds.

The inherent fluorescence of the fluorene (B118485) core makes its derivatives prime candidates for the development of fluorescent probes and chemical sensors. researchgate.nettue.nl The unique photophysical properties can be fine-tuned by modifying the substituents on the fluorene skeleton. This compound is an excellent starting material for such modifications. The bromine atoms can be replaced with fluorogenic or chromogenic moieties through coupling reactions, while the hydroxymethyl group can be used to attach receptor units for specific analytes (e.g., metal ions, anions, or biomolecules). researchgate.net

Research has shown that fluorene-based compounds can be developed into "turn on" or "turn off" fluorescent chemosensors. researchgate.net The derivatization strategy involves introducing specific binding sites that, upon interaction with a target analyte, induce a conformational change or an electronic perturbation in the fluorene system, leading to a measurable change in the fluorescence signal. The ability to functionalize the molecule at three distinct positions allows for the creation of sophisticated sensors with high selectivity and sensitivity.

Role of Fluorene Derivatives in Catalysis

Fluorene derivatives have established a significant presence in the field of catalysis, where they function as key components in homogeneous and heterogeneous catalytic systems. Their rigid structure and tunable electronic properties make them ideal scaffolds for designing ligands for transition metals and as structural units in advanced catalytic materials.

Fluorenyl-based ligands play a special role in complexes of zirconium and hafnium used as catalysts for olefin polymerization. rsc.org The versatility of the fluorenyl ligand's bonding potential allows for facile changes in its coordination mode (hapticity), which can provide open coordination sites during a catalytic cycle. rsc.org Furthermore, fluorene-tethered N-heterocyclic carbene (NHC) complexes of rhodium have been synthesized and applied in the catalytic C-H borylation of arenes and alkanes. cardiff.ac.uk

Derivatives of 4,5-diazafluorene, which share the core fluorene structure, act as versatile ligands in transition metal catalysis, supporting reactions such as aerobic C-H amination. rsc.org The specific structure of these ligands, including their bite angle and electronic properties, can have a significant impact on catalytic outcomes. rsc.org The 2,7-dibromo and 9-hydroxymethyl functionalities of the title compound provide synthetic entry points to a wide array of such ligands. For example, the bromine atoms can be converted into phosphine (B1218219), amine, or pyridine (B92270) groups to create chelating ligands, while the C9 position can be used to create tethered sidearms that modulate the steric and electronic environment of the metal center. Palladium-catalyzed tandem reactions involving C(sp3)-H bond activation have been used to synthesize substituted fluorenes, demonstrating the platform's utility in catalysis. nih.gov

Table 1: Examples of Fluorene Derivatives in Transition Metal Catalysis

| Catalyst/Ligand Type | Metal Center | Application | Reference |

| Fluorenyl Complexes | Zirconium, Hafnium | Olefin Polymerization | rsc.org |

| Fluorenyl-tethered NHC | Rhodium | C-H Borylation | cardiff.ac.uk |

| 4,5-Diazafluorene (daf) Derivatives | Palladium | Aerobic Aryl C-H Amination | rsc.org |

| Indenyl/Fluorenyl Ligands | Titanium | Styrene (B11656) Polymerization | mdpi.com |

In modern Ziegler-Natta catalysts (ZNCs) for polypropylene (B1209903) production, organic molecules known as internal electron donors are crucial for controlling the stereospecificity of the active sites. acs.org Fluorene derivatives, specifically 9,9-bis(methoxymethyl)-9H-fluorene (DMFluo), have been identified as effective internal donors. nih.govlyzhongdachem.comresearchgate.net These donors are part of the catalyst formulation, which typically consists of TiCl₄ and the donor adsorbed on a high-surface-area MgCl₂ support. acs.org

The rigid and well-defined geometry of fluorene derivatives makes them excellent building blocks for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Conjugated Microporous Polymers (CMPs). researchgate.netsci-hub.se The 2,7-dibromo functionality is particularly suited for creating the multitopic linkers required for the assembly of these extended networks.

Fluorene-based MOFs have been synthesized and investigated for applications in gas storage and catalysis. researchgate.netresearchgate.net For example, a MOF constructed from 9,9'-spirobifluorene-based ligands and cobalt was shown to be an effective catalyst for the oxidation of styrene and cyclohexane. researchgate.net The porous structure of MOFs allows for substrate access to the active metal sites, while the organic linker can be functionalized to modulate the catalytic environment. nih.govyoutube.comrsc.org

Similarly, fluorene-based CMPs have been designed for heterogeneous photocatalysis. sci-hub.seacs.org These materials combine high surface areas with tunable electronic properties. Two novel fluorene-based CMPs synthesized with carbazole (B46965) as an electron donor demonstrated high stability and light-harvesting capability. sci-hub.se One of the CMPs was shown to be a superior photocatalyst for the blue light-driven selective oxidation of amines to imines, and it could be easily recovered and recycled. sci-hub.se The synthesis of these polymers often relies on the polymerization of dibromo-functionalized monomers, making this compound a relevant starting point for creating new functional porous materials.

Table 2: Examples of Fluorene-Based Heterogeneous Catalysts

| Material Type | Core Building Block | Catalytic Application | Key Finding | Reference |

| Metal-Organic Framework (MOF) | 9,9'-Spirobifluorene tetracarboxylic acid | Oxidation of styrene and cyclohexane | The Co-based MOF fully oxidized styrene to its epoxide product. | researchgate.net |

| Conjugated Microporous Polymer (CMP) | 2,7-Dibromo-9H-fluorene derivative | Photocatalytic selective oxidation of amines | Dimethyl substitution at the 9-position resulted in superior photocatalytic performance under blue light. | sci-hub.se |

| Conjugated Microporous Polymer (CMP) | Dibenzo[b,d]thiophene sulfone and fluorene analogues | Photocatalytic hydrogen evolution from water | A porous dibenzo[b,d]thiophene sulfone network showed the highest hydrogen evolution rates. | acs.org |

Computational Chemistry and Spectroscopic Characterization in Research

Theoretical Investigations of Electronic Structure and Energetics of 2,7-Dibromo-9-(hydroxymethyl)fluorene

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the electronic properties of fluorene (B118485) molecules. worldscientific.com For this compound, DFT calculations are used to optimize the molecular geometry and to determine the distribution and energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical calculations show that the HOMO is typically localized along the fluorene backbone, while the LUMO is also distributed across the aromatic system. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties. The presence of bromine atoms is predicted to slightly decrease the energy gap compared to the unsubstituted fluorene, influencing the wavelengths of light the molecule absorbs and emits. worldscientific.com

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Predicted Value | Significance |